Imidacloprid Impurity 1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[1,3-bis[(6-chloropyridin-3-yl)methyl]imidazolidin-2-ylidene]nitramide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N6O2/c16-13-3-1-11(7-18-13)9-21-5-6-22(15(21)20-23(24)25)10-12-2-4-14(17)19-8-12/h1-4,7-8H,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTAOXHZROQPHRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N[N+](=O)[O-])N1CC2=CN=C(C=C2)Cl)CC3=CN=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Routes and Formation Dynamics of Imidacloprid Impurity 1
Manufacturing Process-Derived Formation Mechanisms
The generation of Imidacloprid (B1192907) Impurity 1 is intrinsically linked to the synthetic pathway of Imidacloprid itself. It is essentially a disubstituted by-product formed when reaction conditions favor over-alkylation.
Identification of Precursors and Reaction Intermediates
The synthesis of Imidacloprid typically involves the condensation of two key precursors. The formation of Impurity 1 stems from the same set of starting materials.
Precursors : The primary precursors involved in the reaction are N-nitroiminoimidazolidine and 2-chloro-5-chloromethylpyridine. google.com Sodium hydroxide (B78521) is often used as a base in the reaction. google.com
Reaction Intermediates : The intended reaction pathway involves the formation of Imidacloprid, which is a mono-substituted product. Imidacloprid itself can act as an intermediate for the formation of Impurity 1 if it reacts with another molecule of 2-chloro-5-chloromethylpyridine.
Mechanistic Pathways of Impurity 1 Generation during Imidacloprid Synthesis
The core of Imidacloprid synthesis is a condensation reaction. google.com Imidacloprid Impurity 1 is generated when the imidazolidine (B613845) ring becomes substituted at both nitrogen positions with the (6-chloro-3-pyridinyl)methyl group.
The primary reaction for Imidacloprid synthesis is the N-alkylation of N-nitroiminoimidazolidine with one equivalent of 2-chloro-5-chloromethylpyridine. However, the N-nitroiminoimidazolidine molecule has two available nitrogen atoms for substitution. Impurity 1, also referred to as a disubstituted impurity, is formed when a second molecule of 2-chloro-5-chloromethylpyridine reacts at the other nitrogen position of the imidazolidine ring. google.com This process can be described as a consecutive reaction where the desired product, Imidacloprid, is further alkylated to form the impurity.
Influence of Reaction Parameters on Impurity 1 Yield and Selectivity
The yield of this compound is highly dependent on specific reaction parameters, which can be manipulated to either favor or minimize its formation. Patent literature describing the deliberate synthesis of this impurity for registration and research purposes provides insight into these controlling factors. google.com
| Parameter | Influence on Impurity 1 Formation | Source |
| Reactant Ratio | An excess of 2-chloro-5-chloromethylpyridine relative to N-nitroiminoimidazolidine significantly promotes the formation of the disubstituted Impurity 1. Mass ratios of 2.5:1 to 10:1 are used to intentionally synthesize the impurity. | google.com |
| Temperature | The reaction temperature is controlled within a range of 50-90°C. Specific temperatures, such as 50-55°C or 65-75°C, are cited to drive the reaction towards the impurity. | google.com |
| Reaction Time | Longer reaction times, often exceeding 12 hours, allow for the secondary substitution reaction to occur, thereby increasing the yield of Impurity 1. | google.com |
| pH | After the primary reaction, the pH is adjusted to 7-8 using hydrochloric acid during the workup phase. | google.com |
Strategies for Minimizing Impurity 1 Formation in Industrial Processes
To ensure high purity of the active ingredient Imidacloprid, industrial processes are optimized to suppress the formation of Impurity 1. These strategies are essentially the reverse of the conditions used to synthesize the impurity.
Stoichiometric Control : The most critical factor is the precise control of the molar ratio of reactants. Avoiding a significant excess of 2-chloro-5-chloromethylpyridine is essential to favor mono-substitution and prevent the formation of the disubstituted impurity.
Temperature and Time Optimization : Lowering the reaction temperature and shortening the reaction time can help to kinetically disfavor the second substitution reaction.
Purification : Post-synthesis purification steps, such as recrystallization from solvents like methanol (B129727) or ethanol, are employed to remove any formed Impurity 1 from the final Imidacloprid product. google.com
Degradation Pathway-Associated Formation
The formation of impurities is not limited to the synthesis process; they can also arise from the degradation of the parent compound under various environmental conditions.
Advanced Analytical Methodologies for Imidacloprid Impurity 1 Quantification and Characterization
Chromatographic Techniques for High-Resolution Separation
Chromatography is the cornerstone of separating complex mixtures, and various techniques have been honed for the specific challenge of distinguishing Imidacloprid (B1192907) Impurity 1 from the parent compound and other related substances.
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) stands out for its enhanced resolution, speed, and sensitivity, making it a powerful tool for analyzing Imidacloprid and its impurities. A validated stability-indicating reversed-phase UPLC-UV method has been developed for the assay of Imidacloprid and the estimation of its related compounds, including Impurity 1. oup.comnih.gov This method demonstrates the capability to separate all process-related impurities and degradation products from the main Imidacloprid peak. oup.com
A key UPLC method utilizes a C18 column, specifically an HSS T3 column (2.1 × 30 mm, 1.8 μm particle size), maintained at a controlled temperature of 30°C. oup.comnih.gov The separation is achieved using a gradient elution with a mobile phase consisting of 0.05% v/v of phosphoric acid in water (Mobile Phase A) and a mixture of methanol (B129727) and acetonitrile (B52724) (75/25 v/v) (Mobile Phase B). oup.comnih.gov Detection is typically carried out at a wavelength of 270 nm. oup.comnih.gov This UPLC method is not only effective but also efficient, with a total run time of just 6.5 minutes, consuming a minimal amount of mobile phase. oup.comnih.gov The structures of major degradation products from forced degradation studies have been elucidated using UPLC-MS/MS, further highlighting the technique's utility. nih.gov
Table 1: UPLC Method Parameters for Imidacloprid Impurity 1 Analysis
| Parameter | Condition |
| Column | HSS T3 C18, 2.1 × 30 mm, 1.8 µm |
| Column Temperature | 30°C |
| Mobile Phase A | 0.05% v/v Phosphoric Acid in Water |
| Mobile Phase B | Methanol/Acetonitrile (75/25 v/v) |
| Detection Wavelength | 270 nm |
| Run Time | 6.5 minutes |
This table summarizes the typical parameters for the UPLC analysis of Imidacloprid and its impurities, including Impurity 1.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) remains a widely used and reliable technique for the determination of Imidacloprid and its impurities. ontosight.aiscite.ai Various reversed-phase HPLC (RP-HPLC) methods have been developed and validated for this purpose. alliedacademies.orgresearchgate.net These methods are valued for their simplicity, sensitivity, and reliability in quantifying residues in diverse matrices. alliedacademies.orgresearchgate.net
One common approach involves using a C18 column with a mobile phase composed of acetonitrile and purified HPLC-grade water. alliedacademies.orgresearchgate.net A typical mobile phase composition is a 90:10 (v/v) mixture of acetonitrile and water, with detection performed at 270 nm. researchgate.net The retention time for Imidacloprid under these conditions is approximately 3.30 minutes. alliedacademies.orgresearchgate.net For the analysis of Imidacloprid residues in tobacco, a gradient HPLC method has been developed using a LiChrospher 100 RP-18e column and a mobile phase gradient of acetic acid, acetonitrile, and methanol, with detection at 275 nm. coresta.org The limit of detection (LOD) and limit of quantification (LOQ) for Imidacloprid in various tissues have been reported as 0.01 μg/mL and 0.04 μg/mL, respectively, with recoveries ranging from 92-98%. alliedacademies.orgresearchgate.net In soil and water analysis, HPLC methods have achieved an LOQ of 0.02 mg/kg in soil and 0.02 mg/L in water, with an LOD of 0.006 mg/kg and 0.006 mg/L, respectively. nih.gov
Table 2: HPLC Method Parameters for Imidacloprid Analysis
| Parameter | Condition 1 researchgate.net | Condition 2 coresta.org |
| Column | Luna C18 (250 x 4.6 mm, 5µ) | LiChrospher 100 RP-18e (250mm x 5 micron) |
| Mobile Phase | Acetonitrile:Water (90:10) | Gradient: A) 1.5% Acetic acid–Acetonitrile–Methanol (85:10:5), B) 1.5% Acetic acid–Acetonitrile–Methanol (20:10:70) |
| Flow Rate | 1 ml/min | Not Specified |
| Detection Wavelength | 270 nm | 275 nm |
| Retention Time | 3.30 min | Not Specified |
This table presents a comparison of two different HPLC methodologies for the analysis of Imidacloprid.
Gas Chromatography (GC) and Related Approaches
While Imidacloprid itself is thermolabile and not readily analyzed by Gas Chromatography (GC), a method has been developed that involves converting it to a more volatile derivative. researchgate.net This is achieved through alkaline hydrolysis, which transforms Imidacloprid into Imidacloprid-urea. researchgate.net This derivative can then be analyzed by GC. researchgate.net
The analysis is performed on an Elite-5MS fused-silica capillary column (30 m x 0.32 mm I.D., 0.25 mm film thickness) with helium as the carrier gas. researchgate.net A specific temperature program is employed, starting at 100°C, ramping up to 210°C, and then to 300°C. researchgate.net Detection can be accomplished using an Electron Capture Detector (ECD), a Nitrogen Phosphorous Detector (NPD), or confirmed by Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net For GC-MS analysis in selected ion monitoring (SIM) mode, the target ion m/z 211 (base peak) and qualifier ions m/z 126 and m/z 99 are used. researchgate.net This method has demonstrated good recovery of Imidacloprid-urea from water (92%) and a low relative standard deviation. researchgate.net Another GC-based method involves the oxidation of Imidacloprid and its metabolites to 6-chloronicotinic acid, which is then derivatized and analyzed by GC-MS. epa.gov
Mass Spectrometric Identification and Elucidation
Mass spectrometry (MS) is an indispensable tool for the definitive identification and structural elucidation of impurities, offering unparalleled sensitivity and specificity.
LC-MS/MS for Structural Confirmation and Trace Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for both confirming the structure of this compound and for performing trace-level analysis. researchgate.net The fragmentation patterns obtained from LC-MS/MS analysis provide crucial information for elucidating the chemical structures of impurities and degradation products. oup.comresearchgate.net
In a described LC/MS method for analyzing Imidacloprid and its metabolites in post-mortem samples, a reverse-phase XTerra MS C18 column was used with a mobile phase of acetonitrile and 0.1% formic acid. nih.gov This method, utilizing an electrospray ionization source, demonstrated linearity for Imidacloprid in blood and urine samples over a concentration range of 0.2 to 15 µg/mL, with a detection limit of 0.002 µg/mL. nih.gov The QuEChERS sample preparation method followed by LC-MS/MS is frequently used for determining pesticide residues, including Imidacloprid, in various matrices, providing high precision and accuracy at low concentrations. researchgate.net
High-Resolution Mass Spectrometry (HRMS) in Impurity Profiling
High-Resolution Mass Spectrometry (HRMS) plays a critical role in the untargeted profiling of pesticide metabolites and impurities. nih.govresearchgate.net The high mass accuracy of HRMS allows for the determination of the elemental composition of unknown compounds, which is a significant step in their identification.
An untargeted "exposomics" approach using ultra-high-performance liquid chromatography coupled to high-resolution mass spectrometry (UHPLC-HRMS) has been developed to characterize pesticide metabolites in human samples. nih.govresearchgate.net This methodology involves creating a comprehensive list of potential pesticides and their metabolites, extracting signals from raw MS data, and then identifying the metabolites through tandem mass spectrometry. nih.govresearchgate.net In the context of impurity profiling, this approach can be adapted to identify previously unknown impurities in Imidacloprid formulations. For instance, a study on pesticide metabolites in human biomonitoring used a C18 column with gradient elution and HRMS analysis in both positive and negative electrospray ionization modes. uu.nl This powerful technique enables the differentiation of exposure groups based on the presence of specific metabolites and can be extended to the comprehensive profiling of impurities in chemical products. nih.govresearchgate.net
Spectroscopic Characterization (e.g., UV, IR, NMR)
UV/Vis Spectroscopy: Ultraviolet-Visible (UV/Vis) spectroscopy of this compound reveals characteristic absorption maxima (λmax). In solution, it typically exhibits two primary absorption peaks at approximately 214 nm and 268 nm. caymanchem.com These absorptions are attributed to the electronic transitions within the chloropyridinyl and nitroguanidine (B56551) chromophores of the molecule. The precise wavelength of maximum absorbance can be influenced by the solvent used. For instance, a study involving a synthesized azo compound of imidacloprid for spectrophotometric determination identified a λmax at 414.5 nm. moca.net.ua
IR Spectroscopy: Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The IR spectrum displays distinct absorption bands corresponding to specific molecular vibrations. Key characteristic peaks include:
A secondary amine (N-H) stretching vibration around 3444 cm⁻¹. google.com
Methylene (C-H) stretching vibrations at approximately 2890 cm⁻¹. google.com
Vibrations associated with the pyridine (B92270) ring, typically observed at 1589 cm⁻¹ and 1461 cm⁻¹. google.com
Nitro group (N=O) vibrations, which are evident at 1549 cm⁻¹ and 1263 cm⁻¹. moca.net.uagoogle.com
An N=N stretching vibration has been identified at 1705 cm⁻¹. moca.net.ua
A C-N stretching vibration at 1282 cm⁻¹. moca.net.ua
An aromatic C-Cl stretching vibration at 680 cm⁻¹. moca.net.ua
One study utilized an independent absorption peak at 939.2 cm⁻¹ as the characteristic peak for the quantitative determination of imidacloprid itself. researchgate.net Fourier transform infrared (FTIR) spectroscopy is also instrumental in examining the structural and functional characteristics of dissolved organic matter that may interact with imidacloprid and its impurities. mdpi.com
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR and ¹³C-NMR, provides detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively, which is crucial for confirming the structure of this compound. ontosight.aiwho.intfao.org The spectra of a synthesized azo compound of imidacloprid were used to confirm its structure. moca.net.ua
Method Validation Parameters and Performance Metrics
The validation of analytical methods is crucial to ensure their reliability for the quantification of this compound. This process involves assessing several key performance parameters.
Accuracy and Precision Assessments in Diverse Matrices
Accuracy, reported as percent recovery, and precision, expressed as relative standard deviation (RSD), are fundamental to method validation. These parameters are evaluated by analyzing spiked samples in various matrices.
The QuEChERS method for extracting imidacloprid from human blood and liver samples yielded a maximum recovery of 96%. mazums.ac.ir The repeatability (intra-day) and reproducibility (inter-day) for this method were reported as RSDs of 1.4-1.6% and 1.5-6.5%, respectively. mazums.ac.ir In the analysis of imidacloprid in various maize and soil matrices, the recovery was greater than 78% with RSDs less than 5.4%. nih.gov For the analysis in mango, cowpea, and water, recoveries were in the range of 90-110% with an RSD of less than 5%. plos.org
A study on the analysis of imidacloprid in tap water and apple samples using a magnetic molecularly imprinted polymer method reported quantitative recovery values between 92.0% and 99.0%. nih.gov
Linearity, Detection Limits, and Quantification Limits
Linearity: An analytical method's linearity is its ability to elicit test results that are directly proportional to the concentration of the analyte. For imidacloprid, a linear relationship was demonstrated between concentration and peak area with a correlation coefficient (R) of 1.00. oup.com In another study, the linear regression equation was Y = 69269X + 9096.3 with an R² of 0.9967. cabidigitallibrary.org A high correlation coefficient (R² > 0.99) was also obtained for solvents and various matrices in the analysis of imidacloprid and its metabolites in maize and soil. nih.gov
Detection and Quantification Limits: The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected, while the Limit of Quantification (LOQ) is the lowest amount that can be quantitatively determined with suitable precision and accuracy. science.gov
Methods for determining imidacloprid impurities have been validated with LOQs ranging from 0.2 to 2.07 g/kg in technical grade material. who.int Another validation reported LOQs of 0.46 - 0.72 g/kg for impurities. who.int In a study on rice, the LOD and LOQ for imidacloprid were 0.005 µg/mL and the lowest concentration with a response 10 times the baseline noise, respectively. cabidigitallibrary.org A QuEChERS method for imidacloprid in biological samples reported an LOD of 0.02 ppm and an LOQ of 0.06 ppm. mazums.ac.ir For the analysis of imidacloprid in various agricultural matrices, the LOD was 0.0001 mg·kg⁻¹ in bamboo shoot, winter jujube, and Fritillaria, and 0.00005 mg·kg⁻¹ in D. officinale, with an LOQ of 0.01 mg·kg⁻¹ in all matrices. mdpi.com
Here is a table summarizing the LOD and LOQ values from various studies:
| Analyte/Impurity | Matrix | LOD | LOQ | Reference |
| Imidacloprid Impurities | Technical Grade | - | 0.2 - 2.07 g/kg | who.int |
| Imidacloprid Impurities | Technical Grade | - | 0.46 - 0.72 g/kg | who.int |
| Imidacloprid | Rice | 0.005 µg/mL | - | cabidigitallibrary.org |
| Imidacloprid | Biological Samples | 0.02 ppm | 0.06 ppm | mazums.ac.ir |
| Imidacloprid | Bamboo Shoot, Winter Jujube, Fritillaria | 0.0001 mg·kg⁻¹ | 0.01 mg·kg⁻¹ | mdpi.com |
| Imidacloprid | D. officinale | 0.00005 mg·kg⁻¹ | 0.01 mg·kg⁻¹ | mdpi.com |
| Imidacloprid and metabolites | Plant matrices | - | 0.005 and 0.01 mg/kg | psu.edu |
| Imidacloprid | Tap Water | 2.6 µg/L | 8.6 µg/L | nih.gov |
| Imidacloprid | Apple Samples | 3.0 µg/L | 10.1 µg/L | nih.gov |
Selectivity and Robustness Evaluations for Complex Samples
Selectivity: The selectivity of an analytical method is its ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. nih.gov For imidacloprid and its related compounds, a stability-indicating UPLC-UV method demonstrated good separation of all process impurities and degradation products from the active pharmaceutical ingredient (API) and from each other. nih.gov The use of techniques like LC-MS/MS provides excellent selectivity, especially for complex samples, although cross-reactivity with metabolites can be an issue with methods like ELISA. psu.eduusgs.gov
Robustness: The robustness of an analytical method is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. hpst.cz A UPLC-UV method for imidacloprid was proven to be robust according to ICH guidelines. oup.comnih.gov The validation of a method for imidacloprid and its metabolites in maize and soil also included robustness testing. nih.gov
Advanced Sample Preparation Strategies for Environmental and Biological Matrices
Effective sample preparation is critical for the accurate quantification of this compound, as it serves to extract the analyte, remove interfering substances, and concentrate the sample.
Environmental Matrices: For environmental samples such as water and soil, various extraction techniques are employed.
Solid-Phase Extraction (SPE): This is a prevalent method for the extraction and clean-up of pesticides from complex samples. nih.gov Polystyrene resins like Amberlite XAD-4 have been used to adsorb residues from aqueous solutions. epa.gov
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method is widely used for pesticide analysis in various matrices. mdpi.comnih.gov It involves an initial extraction with a water-miscible solvent like acetonitrile, followed by a partitioning step using salts. mdpi.com
Solvent Extraction: This technique utilizes solvents like methanol and acetonitrile to extract neonicotinoids from solid matrices. nih.gov For water samples, direct analysis or dilution may be sufficient. epa.gov
Magnetic Solid-Phase Extraction (MSPE): This technique uses magnetic sorbents for the selective extraction of analytes, offering advantages in terms of speed and efficiency. nih.gov
Biological Matrices: The analysis of this compound in biological matrices such as blood, liver, and plant tissues requires robust sample preparation to handle the complexity of these samples. usgs.gov
QuEChERS: This method has been successfully applied to extract imidacloprid from human blood and liver tissue. mazums.ac.ir The procedure involves homogenization followed by extraction with acetonitrile and partitioning with salts like MgSO₄ and NaCl. mazums.ac.ir
Solvent Extraction: Plant materials are often extracted using a mixture of methanol and water. psu.eduepa.gov The extract may then undergo further clean-up steps, such as liquid-liquid partitioning with hexane (B92381) to remove lipids, followed by column chromatography. psu.eduepa.gov
Enzyme-Linked Immunosorbent Assay (ELISA): While ELISA can be used as a screening tool, it may suffer from cross-reactivity with metabolites, leading to potentially inaccurate quantification. usgs.gov Therefore, confirmation with a more selective technique like LC-MS/MS is often recommended for complex biological samples. usgs.gov
Molecularly Imprinted Polymers (MIPs): MIPs are highly selective materials that can be used for the preconcentration and clean-up of specific analytes from complex matrices like mango and cowpea. plos.orgplos.org
Here is a table of sample preparation methods for different matrices:
| Matrix | Sample Preparation Method | Key Steps | Reference |
| Plant Material | Solvent Extraction & Column Chromatography | Extraction with methanol/water, concentration, cleanup on XAD 4 resin. | epa.gov |
| Water | Direct Oxidation/Column Cleanup | Direct oxidation or cleanup with polystyrene resin. | epa.gov |
| Human Blood & Liver | QuEChERS | Homogenization, extraction with acetonitrile, partitioning with MgSO₄ and NaCl. | mazums.ac.ir |
| Fresh Vegetables | Water Extraction | Extraction with deionized water, filtration. | mdpi.com |
| Mango, Cowpea, Water | Molecularly Imprinted Sensor | Homogenization, extraction with acetic acid acetonitrile solution, centrifugation. | plos.orgplos.org |
| Rape, Sunflower, Corn, Honey, Nectar, Wax, Bees | Solvent Extraction & SPE | Extraction with methanol/water, liquid-liquid partition, SPE on silica (B1680970) gel. | psu.edu |
Environmental Dynamics and Transformation Pathways of Imidacloprid Impurity 1
Biotic and Abiotic Transformation Mechanisms
Microbial Biotransformation and Metabolite Profiling of Impurity 1:There is a lack of research identifying microorganisms capable of degrading Imidacloprid (B1192907) Impurity 1 or detailing the resulting metabolites.
Without dedicated research on the environmental fate of Imidacloprid Impurity 1, any discussion on these topics would be speculative and would not meet the required standards of scientific accuracy. Further investigation and new studies are necessary to understand the environmental dynamics of this specific compound.
Oxidative Processes and Their Impact on Impurity 1 Stability
Environmental Persistence and Half-Life Determination
There is a significant lack of empirical data regarding the environmental persistence and half-life of this compound in various environmental compartments such as soil and water. Safety data sheets explicitly state that information on its persistence and degradability is not available. hpc-standards.com Without dedicated studies to determine its rate of degradation through processes like photolysis, hydrolysis, and microbial action, it is not possible to establish a half-life for this compound. For the parent compound, imidacloprid, persistence can be highly variable depending on environmental conditions, with half-lives in soil ranging from 27 to 229 days. However, it is not scientifically sound to extrapolate these values to this compound due to differences in their chemical structures.
Bioavailability and Potential for Environmental Mobility
Information on the bioavailability and environmental mobility of this compound is also scarce. Safety documentation indicates that data on its bioaccumulative potential and mobility in soil are not available. hpc-standards.com The octanol-water partition coefficient (LogP), a key indicator of a substance's potential for bioaccumulation and sorption to soil organic matter, has been predicted to be 0.97. This relatively low value might suggest a lower tendency to bioaccumulate compared to more lipophilic compounds.
Despite the lack of specific mobility studies, the compound is classified as "extremely hazardous for water" under German regulations, and it is noted that even extremely small quantities leaking into the ground can pose a danger to drinking water. hpc-standards.com This suggests a potential for mobility and leaching into groundwater, a concern that warrants further investigation. The parent compound, imidacloprid, is considered moderately mobile and has the potential to leach into groundwater, particularly in porous soils. noaa.gov Whether this compound exhibits similar mobility characteristics remains to be determined through dedicated research.
Toxicological and Ecotoxicological Assessment of Imidacloprid Impurity 1
Mammalian Toxicological Profile
Mutagenicity and Genotoxicity Studies
There is no available data on the mutagenicity and genotoxicity of Imidacloprid (B1192907) Impurity 1.
Studies on the parent compound, imidacloprid, have shown mixed results in genotoxicity assays. While it is generally considered non-mutagenic in bacterial reverse mutation assays (Ames test), some studies have indicated potential for chromosomal damage in mammalian cells at high concentrations.
| Assay Type | Test System | Results for Imidacloprid |
| In Vitro | ||
| Ames Test | Salmonella typhimurium | Negative |
| Chromosome Aberration | Chinese Hamster Ovary (CHO) cells | Positive at cytotoxic concentrations |
| Mouse Lymphoma Assay | L5178Y mouse lymphoma cells | Positive |
| In Vivo | ||
| Micronucleus Test | Mouse bone marrow | Negative |
| Unscheduled DNA Synthesis | Rat liver | Negative |
This table is based on data for the parent compound, imidacloprid.
In Vitro and In Vivo Cellular Responses and Mechanisms
No specific data is available for the in vitro and in vivo cellular responses to Imidacloprid Impurity 1.
Research on imidacloprid has demonstrated various cellular responses. In vitro studies using cell lines have shown that imidacloprid can induce oxidative stress, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage. Some studies have also suggested that imidacloprid can affect the function of the immune system by altering cytokine production in immune cells.
In vivo studies in animal models have shown that exposure to imidacloprid can lead to histopathological changes in various organs, including the liver and kidneys. These changes are often associated with markers of oxidative stress and inflammation.
Systemic Toxicity and Target Organ Effects
There is no data available on the systemic toxicity and target organ effects of this compound.
For the parent compound, imidacloprid, the primary target organ in mammals is the nervous system, although at high doses, other organs can be affected. Imidacloprid is a neurotoxin that acts as an agonist on the nicotinic acetylcholine (B1216132) receptors (nAChRs). In mammals, the binding affinity of imidacloprid to nAChRs is lower than in insects, which accounts for its selective toxicity.
Target Organs for Imidacloprid in Mammals:
Nervous System: At high doses, signs of neurotoxicity such as tremors, incoordination, and lethargy can be observed.
Liver: Studies in rodents have shown that chronic exposure to imidacloprid can lead to liver damage, including increased liver weight and histopathological changes.
Kidneys: Some studies have reported kidney damage following exposure to imidacloprid.
Reproductive System: High doses of imidacloprid have been shown to have adverse effects on the reproductive system in both male and female rats.
Ecotoxicological Impact on Non-Target Organisms
Aquatic Ecotoxicity (e.g., Fish, Invertebrates)
A Safety Data Sheet for a solution containing this compound classifies it as "Acute aquatic toxicity. Category 1" and "Chronic aquatic toxicity. Category 1," indicating it is very toxic to aquatic life with long-lasting effects. However, specific empirical data from studies on aquatic organisms are not available.
The parent compound, imidacloprid, is known to be highly toxic to many aquatic invertebrates, while its toxicity to fish is generally lower.
| Organism | Species | Acute Toxicity (LC50/EC50) for Imidacloprid | Chronic Toxicity (NOEC) for Imidacloprid |
| Fish | Rainbow Trout (Oncorhynchus mykiss) | 211 mg/L (96-hour) | 2.9 mg/L |
| Bluegill Sunfish (Lepomis macrochirus) | 105 mg/L (96-hour) | 1.8 mg/L | |
| Invertebrates | Water Flea (Daphnia magna) | 85 mg/L (48-hour) | 0.01 mg/L |
| Mysid Shrimp (Americamysis bahia) | 0.038 mg/L (96-hour) | 0.0019 mg/L | |
| Midge (Chironomus riparius) | 0.0037 mg/L (48-hour) | 0.001 mg/L |
This table is based on data for the parent compound, imidacloprid.
Terrestrial Ecotoxicity (e.g., Pollinators, Soil Microorganisms)
There is no available data on the terrestrial ecotoxicity of this compound.
The parent compound, imidacloprid, is highly toxic to many terrestrial invertebrates, most notably pollinators such as bees. Its systemic nature means it can be present in the nectar and pollen of treated plants, leading to exposure for foraging insects.
Effects of Imidacloprid on Terrestrial Organisms:
Comparative Toxicological Analysis with Parent Imidacloprid and Other Related Compounds
Relative Hazard Assessment and Potency Comparisons
Direct, quantitative comparative toxicity data for this compound is limited in publicly available scientific literature. Hazard assessments are primarily derived from regulatory submissions for the technical-grade active ingredient, Imidacloprid, which contains various impurities at low levels.
The parent compound, Imidacloprid, is classified as moderately toxic to mammals on an acute oral basis, with a rat oral LD50 of approximately 450 mg/kg inchem.orgorst.edu. It functions as a neurotoxin by acting as an agonist at the nicotinic acetylcholine receptor (nAChR), leading to paralysis and death in insects inchem.orgnih.gov. Its selective toxicity is attributed to a higher binding affinity for insect nAChRs compared to mammalian receptors inchem.org.
For this compound, a Safety Data Sheet (SDS) for the substance classifies it under the Globally Harmonized System (GHS) with the hazard statements H302 ("Harmful if swallowed") and H410 ("Very toxic to aquatic life with long lasting effects"). While the H302 classification is similar to the general acute oral toxicity of the parent Imidacloprid, a direct comparison of potency (e.g., LD50 values) is not available from existing research.
| Compound | CAS Number | Acute Oral Toxicity (Rat LD50) | Primary Mechanism of Action | GHS Hazard Classification (Oral) |
|---|---|---|---|---|
| Imidacloprid | 138261-41-3 | ~450 mg/kg | Nicotinic Acetylcholine Receptor (nAChR) Agonist | Category 4 (Harmful if swallowed) |
| This compound | 105828-41-9 | Data Not Available | Presumed nAChR Agonist | Harmful if swallowed (H302) |
This table summarizes available toxicity information. The oral LD50 for Imidacloprid is from cited literature inchem.orgorst.edu, while the hazard classification for this compound is based on available Safety Data Sheets.
Structure-Activity Relationships in Impurity 1 Toxicity
The toxicity of neonicotinoids is intrinsically linked to their chemical structure, which dictates their ability to bind to the target nAChR. The key structural features of Imidacloprid essential for its insecticidal activity are the chloropyridinylmethyl group and the nitroimino-imidazolidine moiety. The electronegative nitro group is crucial for potent agonistic activity at the insect nAChR.
This compound, chemically known as 1,3-Bis[(6-chloro-3-pyridinyl)methyl]-N-nitro-2-imidazolidinimine, possesses the core nitroimino-imidazolidine structure of the parent molecule. However, it differs significantly due to the presence of a second (6-chloropyridinyl)methyl group attached to the nitrogen at the 3-position of the imidazolidine (B613845) ring.
This substantial structural modification would be expected to alter the molecule's interaction with the nAChR binding site. The addition of this large, second chloropyridinylmethyl group introduces significant steric bulk. This could potentially hinder the optimal binding of the impurity to the receptor compared to the parent Imidacloprid. In structure-activity relationship (SAR) studies of neonicotinoids, the size and nature of substituents on the heterocyclic ring system are known to be critical for binding affinity and biological activity. While specific studies on the nAChR binding affinity of this compound have not been published, it can be hypothesized that the bulky substitution at the N-3 position may decrease its potency as a nAChR agonist relative to Imidacloprid.
Regulatory Science and Quality Assurance in Relation to Imidacloprid Impurity 1
International and National Regulatory Guidelines for Pesticide Impurities
International and national regulatory bodies have established comprehensive guidelines to manage impurities in pesticide products. Organizations like the Food and Agriculture Organization (FAO) of the United Nations, the World Health Organization (WHO), and national agencies such as the U.S. Environmental Protection Agency (EPA) provide frameworks for the assessment and control of these substances. iupac.orgwho.int The primary objective is to ensure that technical grade active ingredients (TGAI) and formulated products meet stringent quality and safety standards before they reach the market. fao.orgfao.org
These guidelines are founded on the principle that impurities may arise from the manufacturing process, including side reactions, unreacted starting materials, or degradation during storage. iupac.orgresearchgate.net Therefore, manufacturers are required to provide detailed information on the composition of their technical-grade products. iupac.org Regulatory agencies evaluate this information to identify any impurities that could pose additional risks to human health or the environment beyond the active ingredient itself. researchgate.net
Risk Assessment and Toxicological Relevance in Regulatory Decisions
Regulatory decisions regarding pesticide impurities are heavily reliant on risk assessment and the determination of toxicological relevance. fao.org An impurity is generally considered "relevant" or "toxicologically significant" if it is more toxic than the active ingredient or presents other toxicological concerns. iupac.orgresearchgate.net The process involves evaluating the impurity's potential to increase or extend the hazards associated with the active ingredient. wur.nl
The EPA requires that all impurities of toxicological significance be reported as part of the product registration process. epa.govaapco.org The agency may require registrants to propose upper certified limits for such impurities. aapco.org If a new impurity of unknown toxicity appears in a product, it may be subjected to a risk assessment to determine if it is "substantially similar" to existing registered products. epa.gov This assessment is crucial, as impurities can significantly affect the toxicological properties of a pesticide product. researchgate.net
The fundamental steps in this regulatory process include:
Identification : The chemical structure of impurities must be identified, particularly for those present at levels above 0.1%. iupac.org
Characterization : Toxicological and environmental properties of the identified impurities are assessed.
Specification : Maximum permissible concentrations for relevant impurities are established in official product specifications. iupac.org
This risk-based approach ensures that while impurities are an inevitable part of chemical manufacturing, their levels are controlled to prevent unreasonable adverse effects on human health and the environment. epa.gov
Quality Control and Impurity Profiling in Agrochemical Manufacturing
Stringent quality control (QC) is a cornerstone of modern agrochemical manufacturing, ensuring that each batch of product is safe, effective, and compliant with regulatory standards. This process begins with the procurement of raw materials and extends through to the final packaged product. A key component of QC is impurity profiling, which involves the identification and quantification of impurities present in the technical grade active ingredient. scioninstruments.com
Manufacturers must have a thorough understanding of the synthesis process, including intended reactions, potential side reactions, and the composition of starting materials, to anticipate and control the formation of impurities. ecfr.gov Regulatory bodies like the EPA require a detailed discussion on the formation of impurities as part of the registration data. cornell.edu
Advanced analytical techniques are employed for impurity profiling. High-Performance Liquid Chromatography (HPLC) is a commonly used method for the determination of Imidacloprid (B1192907) and its impurities. epa.gov Methods using HPLC with UV detection have been developed for the simultaneous determination of multiple key impurities in Imidacloprid insecticide. mat-test.com These analytical methods are crucial for:
Ensuring batch-to-batch consistency.
Verifying that impurity levels remain below the maximum limits set by regulatory authorities.
Detecting any new or unexpected impurities that may arise from changes in the manufacturing process. epa.gov
Table 2: Common Analytical Techniques in Impurity Profiling
| Technique | Application in Imidacloprid Analysis |
|---|---|
| High-Performance Liquid Chromatography (HPLC) | Quantification of the active ingredient and known impurities. epa.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Comprehensive screening to separate and detect volatile organic impurities. scioninstruments.com |
| NMR Spectroscopy | Structure confirmation and purity assessment of technical materials. synergysciencesolutions.com |
Development and Certification of Reference Materials for Impurity 1
The accuracy and reliability of impurity profiling depend on the availability of high-quality analytical reference materials. For Imidacloprid Impurity 1, also known by its IUPAC name N-[1,3-bis[(6-chloropyridin-3-yl)methyl]imidazolidin-2-ylidene]nitramide, certified reference materials (CRMs) are essential for validating analytical methods and calibrating instruments. lgcstandards.com
Several specialized chemical suppliers produce and distribute reference standards for this compound. lgcstandards.com The development and certification of these materials are conducted under rigorous international quality standards. The most critical of these is ISO 17034 , which outlines the general requirements for the competence of reference material producers. lgcstandards.comtephra.in This standard ensures that the reference materials have been produced to a high level of quality and reliability. auxilife.com
CRMs are accompanied by a Certificate of Analysis that provides crucial information, including:
The certified purity of the material.
The uncertainty of the certified value.
The methods used for certification.
Recommended storage conditions and expiry date. auxilife.com
Table 3: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | N-[1,3-bis[(6-chloropyridin-3-yl)methyl]imidazolidin-2-ylidene]nitramide lgcstandards.com |
| CAS Number | 105828-41-9 hpc-standards.com |
| Molecular Formula | C₁₅H₁₄Cl₂N₆O₂ lgcstandards.com |
Emerging Research Themes and Future Directions for Imidacloprid Impurity 1
Advanced Omics Approaches in Impurity Toxicodynamics
The field of toxicodynamics, which examines the mechanisms by which toxic substances exert their effects on living organisms, is being revolutionized by "omics" technologies. These approaches, including genomics, transcriptomics, proteomics, and metabolomics, offer a holistic view of the molecular and cellular responses to chemical exposure. While research on the toxicodynamics of Imidacloprid (B1192907) is ongoing, the specific application of omics to its impurities, such as Impurity 1, represents a significant future research avenue.
Future studies could employ transcriptomics (e.g., RNA-sequencing) to identify genes and signaling pathways that are altered in response to Imidacloprid Impurity 1 exposure in various organisms. This could reveal potential mechanisms of toxicity, such as the induction of oxidative stress, disruption of metabolic pathways, or interference with hormonal signaling. Proteomics, the large-scale study of proteins, could then be used to validate these findings at the protein level and identify specific protein targets of the impurity. Furthermore, metabolomics, the study of small molecule metabolites, could provide insights into the downstream functional consequences of these molecular changes.
Table 1: Potential Omics Approaches for Studying this compound Toxicodynamics
| Omics Technology | Potential Application for this compound Research | Expected Outcomes |
|---|---|---|
| Transcriptomics | Analysis of gene expression changes in target organisms (e.g., insects, aquatic invertebrates, mammalian cell lines) following exposure. | Identification of responsive genes and perturbed signaling pathways, providing clues to the mode of action. |
| Proteomics | Quantitative analysis of protein expression and post-translational modifications in exposed organisms. | Identification of specific protein targets and validation of transcriptomic findings. |
| Metabolomics | Profiling of endogenous and exogenous metabolites in biological samples after exposure. | Understanding of metabolic disruptions and the functional consequences of toxicity. |
In Silico Modeling for Predicting Formation, Fate, and Ecotoxicity
In silico modeling, which utilizes computer simulations, has become an indispensable tool in environmental science and toxicology for predicting the properties and behavior of chemical compounds. For this compound, in silico approaches hold great promise for forecasting its formation during the synthesis of Imidacloprid, its environmental fate, and its potential ecotoxicity.
Quantitative Structure-Activity Relationship (QSAR) models are a key in silico tool that can be developed to predict the toxicity of this compound to various organisms. nih.gov By correlating the molecular structure of the impurity with its biological activity, QSAR models can provide rapid and cost-effective toxicity assessments. These models can also be used to prioritize impurities for further experimental testing.
In addition to toxicity prediction, in silico models can be employed to predict the environmental fate of this compound. This includes modeling its potential for degradation (e.g., photolysis, hydrolysis), sorption to soil and sediment, and bioaccumulation in organisms. Such models are crucial for conducting comprehensive environmental risk assessments.
Table 2: Applications of In Silico Modeling for this compound
| Modeling Approach | Application | Predicted Parameters |
|---|---|---|
| Reaction Modeling | Simulating the synthesis of Imidacloprid. | Prediction of the formation pathways and yield of Impurity 1 under different reaction conditions. |
| Fate and Transport Modeling | Predicting the behavior of the impurity in various environmental compartments (soil, water, air). | Adsorption coefficients (Koc), degradation rates, and potential for leaching and runoff. |
| QSAR Modeling | Predicting the ecotoxicological effects on non-target organisms. | Acute and chronic toxicity endpoints (e.g., LC50, EC50) for various species. |
Development of Sustainable Remediation and Mitigation Strategies for Impurity Contamination
Given the potential for environmental contamination with pesticide impurities, the development of effective and sustainable remediation and mitigation strategies is paramount. Research into the removal of Imidacloprid from contaminated water and soil has explored various physicochemical and biological methods, which could be adapted and optimized for this compound. mdpi.com
Advanced oxidation processes (AOPs), such as ozonation and photocatalysis, have shown promise for the degradation of Imidacloprid. mdpi.comresearchgate.net Future research should investigate the efficacy of these technologies for the specific removal of Impurity 1, focusing on identifying the degradation products and assessing their toxicity.
Bioremediation, which utilizes microorganisms to break down contaminants, offers an environmentally friendly and cost-effective approach. nih.govnih.gov Research efforts could focus on identifying and isolating microbial strains capable of degrading this compound. Genetic and metabolic engineering could then be used to enhance the degradation capabilities of these microorganisms.
Table 3: Potential Remediation Strategies for this compound
| Remediation Method | Mechanism | Potential Advantages |
|---|---|---|
| Advanced Oxidation Processes (AOPs) | Generation of highly reactive hydroxyl radicals to degrade the impurity. | Rapid and effective for a broad range of organic contaminants. |
| Bioremediation | Utilization of microorganisms to metabolize the impurity into less harmful substances. | Environmentally friendly, potentially low-cost, and can be applied in situ. |
| Adsorption | Use of materials with high surface area (e.g., activated carbon, biochar) to bind and remove the impurity from water or soil. | Simple to implement and can be effective for a wide range of contaminants. |
Interdisciplinary Research on Holistic Ecological and Human Health Implications of Impurity 1
A comprehensive understanding of the potential risks associated with this compound requires an interdisciplinary research approach that considers its holistic ecological and human health implications. While the toxicity of Imidacloprid to non-target organisms, including pollinators and aquatic invertebrates, is a significant concern, the specific effects of its impurities are less understood. orst.edunih.gov
Future ecological research should investigate the potential for this compound to impact biodiversity and ecosystem functioning. This includes studies on its effects on soil microbial communities, aquatic ecosystems, and beneficial insects. Long-term monitoring studies are also needed to assess the environmental persistence and accumulation of this impurity.
From a human health perspective, it is crucial to evaluate the potential for exposure to this compound through dietary intake and environmental contact. orst.eduresearchgate.net Toxicological studies are needed to assess its potential for chronic toxicity, carcinogenicity, and developmental and reproductive effects. This research should be integrated with epidemiological studies to investigate potential associations between exposure to pesticide impurities and adverse health outcomes in human populations.
Table 4: Interdisciplinary Research Areas for this compound
| Research Area | Key Questions | Relevant Disciplines |
|---|---|---|
| Ecotoxicology | What are the acute and chronic effects of Impurity 1 on non-target organisms and ecosystem processes? | Environmental Toxicology, Ecology, Soil Science |
| Environmental Chemistry | What is the environmental fate, transport, and persistence of Impurity 1? | Analytical Chemistry, Environmental Science |
| Human Health Risk Assessment | What are the potential pathways of human exposure and the associated health risks? | Toxicology, Epidemiology, Public Health |
| Regulatory Science | How should the presence of Impurity 1 be considered in the regulation of Imidacloprid-based pesticides? | Environmental Policy, Law, Chemistry |
Q & A
Q. What are the standard analytical methods for identifying and quantifying Imidacloprid Impurity 1 in formulations?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) with UV detection is commonly employed, as described in studies by Houghton (2007) and Leapard (2016), which validate retention times and peak purity for Impurity 1 .
- Gas Chromatography-Mass Spectrometry (GC-MS) is recommended for volatile impurities, with protocols outlined in Ensystex IV, Inc.'s 2008 report .
- Reference standards must be calibrated against certified impurity samples per USP <1086> guidelines to ensure accuracy .
Q. How are process-related impurities like this compound typically formed during synthesis?
Methodological Answer:
- Impurity 1 arises primarily during the nitration or cyclization steps of imidacloprid synthesis, as noted in Smith (2007) and Gordon (2011). Side reactions involving residual solvents or incomplete purification are key contributors .
- Accelerated stability studies (e.g., 40°C/75% RH for 6 months) can simulate degradation pathways, with impurity profiles monitored using ICH Q3A(R2)-compliant protocols .
Q. What regulatory thresholds apply to this compound in agrochemical formulations?
Methodological Answer:
- The EPA mandates a maximum impurity limit of 0.5% (w/w) for unspecified impurities, as per certified limits in Miller (2008) and Anderson (2021). Toxic impurities require individual quantification below 0.1% .
- Compliance with 40 CFR Part 158 requires batch-specific impurity reports, including raw material sourcing and process validation data .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the toxicity profile of this compound?
Methodological Answer:
- Cross-validate in vitro (e.g., Ames test) and in vivo (rodent studies) assays, as discrepancies often stem from metabolic activation differences. Armstrong (2020) highlights dose-dependent hepatotoxicity in rats, requiring OECD 453-compliant chronic toxicity studies .
- Use structure-activity relationship (SAR) modeling to compare Impurity 1 with structurally analogous nitroguanidine compounds, referencing ICH M7(R1) for mutagenicity risk assessment .
Q. What experimental design is optimal for studying environmental degradation pathways of this compound?
Methodological Answer:
- Conduct photolysis (UV irradiation) and hydrolysis (pH 3–9 buffers) studies under OECD 307 guidelines. Wu (2008) identifies nitro-reduction as a primary degradation mechanism, with LC-MS/MS used to track intermediate metabolites .
- Field trials should integrate soil column chromatography to assess leaching potential, paired with LC-HRMS for non-target screening of transformation products .
Q. How can advanced spectroscopic techniques improve impurity profiling for this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) with ¹H/¹³C decoupling confirms structural isomers, while High-Resolution Mass Spectrometry (HRMS) differentiates isobaric impurities, as demonstrated in Willowood LLC’s 2020 study .
- Pair X-ray crystallography with computational chemistry (DFT calculations) to resolve stereochemical ambiguities, as detailed in Mandava (2011) .
Q. What strategies validate analytical methods for Impurity 1 under ICH Q2(R1) guidelines?
Methodological Answer:
- Perform robustness testing by varying HPLC parameters (column temperature, flow rate, mobile phase ratio). Richardson (2021) recommends a factorial design (e.g., 2³ experiments) to assess method resilience .
- Include forced degradation studies (acid/base/oxidative stress) to demonstrate specificity, with recovery rates within 98–102% per FDA validation guidelines .
Data Contradiction and Synthesis Challenges
Q. How to address discrepancies in reported impurity yields across different synthesis batches?
Methodological Answer:
- Apply Design of Experiments (DoE) to isolate critical process parameters (CPPs), such as reaction temperature or catalyst purity. Phibro Tech’s 2007 study identifies pH control as a key variable .
- Use multivariate regression to correlate raw material impurities (e.g., nitro precursors) with final product impurity levels, referencing Miller (2008) .
Q. What methodologies ensure traceability of Impurity 1 in multi-step synthesis workflows?
Methodological Answer:
- Implement Process Analytical Technology (PAT) with real-time FTIR monitoring, as described in Bayer CropScience’s 2007 report .
- Use isotope-labeled internal standards (e.g., ¹⁵N-Imidacloprid) to quantify carryover impurities between synthesis stages, per Makhteshim Agan’s 2020 protocol .
Regulatory and Compliance Considerations
Q. How to align impurity control strategies with evolving EPA and ICH guidelines?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
